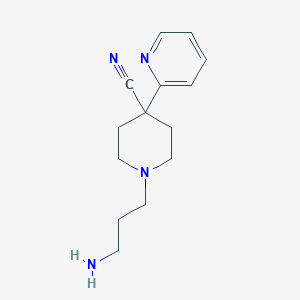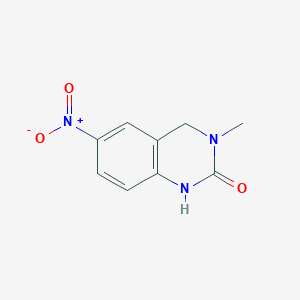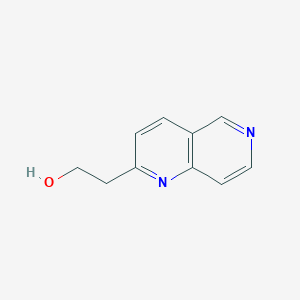
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a piperidine ring substituted with a pyridinyl group and an aminopropyl chain, along with a carbonitrile group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-pyridin-2-ylpiperidine with 3-aminopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile can be compared with similar compounds such as 1-(3-Aminopropyl)imidazole and 1-(3-Aminopropyl)-4-phenylpiperazine. These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the pyridinyl group in this compound provides unique electronic properties and reactivity, distinguishing it from other related compounds .
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
1-(3-aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H20N4/c15-7-3-9-18-10-5-14(12-16,6-11-18)13-4-1-2-8-17-13/h1-2,4,8H,3,5-7,9-11,15H2 |
InChI Key |
LMQZTXSXXHTDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=N2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)





![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)
![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)


![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
